molecular formula C15H15Cl2N3O B2782290 2-chloro-N-(1,2,3,4-tetrahydroisoquinolin-7-yl)pyridine-4-carboxamide hydrochloride CAS No. 1798044-66-2

2-chloro-N-(1,2,3,4-tetrahydroisoquinolin-7-yl)pyridine-4-carboxamide hydrochloride

Cat. No. B2782290
CAS RN: 1798044-66-2
M. Wt: 324.21
InChI Key: PBFOUCRNQPIWKZ-UHFFFAOYSA-N
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Description

The compound “2-chloro-N-(1,2,3,4-tetrahydroisoquinolin-7-yl)pyridine-4-carboxamide hydrochloride” is a derivative of 1,2,3,4-tetrahydroisoquinolines (THIQ), which is a large group of natural products . THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .


Synthesis Analysis

In recent years, considerable research interest has been witnessed toward synthesis of THIQ’s C(1)-substituted derivatives, since they can act as precursors for various alkaloids displaying multifarious biological activities . Traditional approaches to the synthesis of C(1)-substituted THIQs include the use of harsh conditions or preassembled substrates . Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C(sp3)–H bond of THIQ with various nucleophiles (two-component coupling) have been explored in the presence of cooxidants like H2O2, TBHP, etc .


Chemical Reactions Analysis

The chemical reactions involving THIQs are quite diverse. For instance, multicomponent reactions (MCRs) are considered as powerful strategies in organic synthesis for the generation of molecular diversity and complexity . Reactions involving isomerization of iminium intermediate (exo/endo isomerization) are highlighted .

Future Directions

THIQ derivatives have broad applications in asymmetric catalysis as chiral scaffolds . Due to their broad range of applications, various new and environmentally friendly methods for the synthesis of THIQ derivatives are on the rise . This suggests that there could be future research directions in improving the synthesis methods and exploring the biological activities of THIQ derivatives.

properties

IUPAC Name

2-chloro-N-(1,2,3,4-tetrahydroisoquinolin-7-yl)pyridine-4-carboxamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3O.ClH/c16-14-8-11(4-6-18-14)15(20)19-13-2-1-10-3-5-17-9-12(10)7-13;/h1-2,4,6-8,17H,3,5,9H2,(H,19,20);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBFOUCRNQPIWKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C=CC(=C2)NC(=O)C3=CC(=NC=C3)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(1,2,3,4-tetrahydroisoquinolin-7-yl)pyridine-4-carboxamide hydrochloride

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